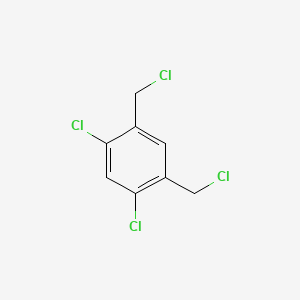

1,5-Dichloro-2,4-bis(chloromethyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

35510-02-2 |

|---|---|

Molecular Formula |

C8H6Cl4 |

Molecular Weight |

243.9 g/mol |

IUPAC Name |

1,5-dichloro-2,4-bis(chloromethyl)benzene |

InChI |

InChI=1S/C8H6Cl4/c9-3-5-1-6(4-10)8(12)2-7(5)11/h1-2H,3-4H2 |

InChI Key |

VCNMMTXVTUGAAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1CCl)Cl)Cl)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 1,5 Dichloro 2,4 Bis Chloromethyl Benzene

Direct Chloromethylation of Precursor Arenes

The most direct route to 1,5-dichloro-2,4-bis(chloromethyl)benzene is the electrophilic chloromethylation of 1,3-dichlorobenzene (B1664543). This reaction, a variant of the Friedel-Crafts alkylation, typically involves the use of a formaldehyde (B43269) equivalent, such as paraformaldehyde or trioxane, and hydrogen chloride in the presence of a Lewis acid or protic acid catalyst. thieme-connect.de The chlorine atoms on the benzene (B151609) ring are deactivating and ortho, para-directing, which presents a challenge for achieving the desired 2,4-disubstitution pattern.

Optimization of Reaction Conditions and Reagent Stoichiometry

The efficiency of the dichloromethylation of 1,3-dichlorobenzene is highly dependent on the reaction conditions and the stoichiometry of the reagents. Key parameters that require optimization include temperature, reaction time, and the molar ratios of the reactants and catalyst. While specific data for the dichloromethylation of 1,3-dichlorobenzene to yield the 1,5-dichloro-2,4-bis(chloromethyl) isomer is not extensively detailed in publicly available literature, valuable insights can be drawn from studies on similar dichlorobenzene isomers. For instance, a patented process for the chloromethylation of o- and p-dichlorobenzene highlights the use of concentrated sulfuric acid, paraformaldehyde, and hydrogen chloride. google.com Optimal yields of monochloromethylated products were obtained by carefully controlling the molar ratios and temperature. google.com

A study on the chloromethylation of various aromatic hydrocarbons using a phase-transfer catalysis system also underscores the importance of optimizing parameters such as the concentration of sulfuric acid and the amount of acetic acid to maximize conversion. researchgate.net

Table 1: Exemplary Reaction Conditions for Chloromethylation of Dichlorobenzenes

| Precursor | Reagents | Catalyst | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| o-Dichlorobenzene | Paraformaldehyde, HCl | H₂SO₄ | 60 | 5 | 3,4-Dichlorobenzyl chloride | 51 | google.com |

| o-Dichlorobenzene | Paraformaldehyde, Calcium Chloride, HCl | H₂SO₄ | 70-72 | 5 | 3,4-Dichlorobenzyl chloride | High | google.com |

This table is interactive. Click on the headers to sort the data.

It is reasonable to extrapolate that the dichloromethylation of 1,3-dichlorobenzene would necessitate similarly stringent control over reaction parameters to favor the formation of the desired this compound and minimize the formation of mono-chloromethylated and other isomeric byproducts.

Catalyst Systems in Chloromethylation Reactions

A variety of catalyst systems can be employed for chloromethylation reactions. Lewis acids are common, with zinc chloride being a frequently used catalyst. thieme-connect.de Other Lewis acids such as aluminum chloride and tin(IV) chloride have also been utilized. thieme-connect.de Protic acids, particularly sulfuric acid, can also serve as effective catalysts, often in conjunction with hydrogen chloride. thieme-connect.de

The choice of catalyst can significantly influence the outcome of the reaction, including the yield and the formation of byproducts like diarylmethanes. dur.ac.uk For deactivated substrates such as dichlorobenzenes, a more potent catalytic system is generally required to overcome the reduced nucleophilicity of the aromatic ring. The use of concentrated sulfuric acid, as described in the chloromethylation of o- and p-dichlorobenzene, is a viable approach. google.com Phase-transfer catalysts, in combination with traditional acid catalysts, have also been shown to enhance the efficiency of chloromethylation reactions. researchgate.net

Table 2: Common Catalysts in Chloromethylation Reactions

| Catalyst Type | Examples | Applicability | Reference |

|---|---|---|---|

| Lewis Acids | ZnCl₂, AlCl₃, SnCl₄ | Widely used for various aromatic compounds. | thieme-connect.de |

| Protic Acids | H₂SO₄, H₃PO₄ | Effective for both activated and deactivated arenes. | thieme-connect.de |

This table is interactive. Click on the headers to sort the data.

Regioselective Control in Dichloromethylation Processes

Controlling the regioselectivity of the dichloromethylation of 1,3-dichlorobenzene is a critical challenge. The two chlorine atoms at the 1 and 3 positions are ortho, para-directing. Therefore, the incoming electrophile (the chloromethyl group) will be directed to the 2, 4, and 6 positions. The first chloromethylation is likely to occur at the 4-position due to less steric hindrance compared to the 2-position. The introduction of the first chloromethyl group, which is also ortho, para-directing, will influence the position of the second chloromethylation.

Achieving the desired 2,4-bis(chloromethyl) substitution pattern on the 1,5-dichlorobenzene scaffold requires careful manipulation of the reaction conditions to favor this specific isomer over others. The steric hindrance between the existing substituents and the incoming chloromethyl groups will play a significant role in determining the final product distribution. Molecular electron density theory can be used to predict the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes. rsc.org

Alternative Synthetic Routes and Precursor Chemistry

Given the challenges associated with the direct dichloromethylation of 1,3-dichlorobenzene, alternative multi-step synthetic strategies can be considered. These routes often involve the synthesis of an intermediate with a different functional group that can be subsequently converted to the desired chloromethyl group.

Multi-step Synthetic Strategies via Functional Group Interconversions

A plausible multi-step synthesis of this compound could involve the initial synthesis of 1,5-dichloro-2,4-bis(hydroxymethyl)benzene. This diol intermediate could then be converted to the corresponding dichloride.

The synthesis of the diol could potentially be achieved through the formylation of 1,3-dichlorobenzene to introduce two formyl groups at the 2 and 4 positions, followed by reduction of the aldehyde groups to alcohols. A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether and silver trifluoromethanesulfonate (B1224126) has been reported. nih.gov

Once the 1,5-dichloro-2,4-bis(hydroxymethyl)benzene intermediate is obtained, it can be converted to this compound using a variety of chlorinating agents. Common reagents for the conversion of benzylic alcohols to benzyl (B1604629) chlorides include thionyl chloride (SOCl₂) and hydrogen chloride.

A similar multi-step approach has been described for the synthesis of 4,4'-bis(chloromethyl)-1,1'-biphenyl, where 4,4'-bis(hydroxymethyl)biphenyl (B160637) is first synthesized and then chlorinated. nih.gov

Exploration of Novel Chlorinating Agents

The conversion of the diol intermediate, 1,5-dichloro-2,4-bis(hydroxymethyl)benzene, to the final product requires an effective chlorinating agent. While traditional reagents like thionyl chloride are effective, the exploration of novel chlorinating agents can offer advantages in terms of mildness of reaction conditions, selectivity, and ease of work-up.

Large-Scale Synthesis and Industrial Scalability Considerations for this compound

A plausible and industrially viable route for the synthesis of this compound is the free-radical chlorination of 1,5-dichloro-2,4-dimethylbenzene (B3049481). This method is favored for its use of readily available and cost-effective reagents, namely chlorine gas. The reaction is typically initiated by UV light or a chemical radical initiator.

To optimize the yield of this compound, careful control of reaction parameters is crucial. These parameters include the molar ratio of chlorine to the starting material, the reaction temperature, the intensity of UV irradiation or the concentration of the radical initiator, and the reaction time.

Key Industrial Scalability Considerations:

Raw Material Availability and Cost: The economic feasibility of the large-scale synthesis is heavily dependent on the price and availability of the starting material, 1,5-dichloro-2,4-dimethylbenzene, and chlorine gas.

Reaction Control and Safety: The use of chlorine gas, a toxic and corrosive substance, necessitates robust safety protocols and specialized equipment for handling and storage. Precise control over the reaction is essential to prevent runaway reactions and ensure the desired product selectivity.

Product Purification: The separation of this compound from the reaction mixture, which may contain unreacted starting material and various chlorinated byproducts, is a critical step. Industrial-scale purification would likely involve techniques such as fractional distillation or crystallization.

Waste Management: The chlorination process generates hydrogen chloride (HCl) as a significant byproduct. An effective industrial process must include a system for the capture and neutralization or utilization of this corrosive gas.

The following interactive data table summarizes typical reaction conditions and outcomes for the chlorination of a structurally similar compound, 1,4-dichloro-2,5-dimethylbenzene, which can be considered indicative of the process for this compound.

Data derived from the ton-scale production of 1,4-bis(dichloromethyl)-2,5-dichlorobenzene. acs.org

Another potential, though less common on an industrial scale for this specific transformation, is the chloromethylation of 1,4-dichlorobenzene (B42874). This method involves reacting 1,4-dichlorobenzene with a source of formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride. google.com However, this approach can be complicated by the formation of isomeric products and the handling of carcinogenic chloromethyl ethers.

The following interactive data table outlines a general chloromethylation reaction.

General conditions for chloromethylation reactions. google.com

Ultimately, the choice of synthetic route for the large-scale production of this compound would be determined by a comprehensive evaluation of factors including raw material costs, process safety, reaction efficiency, and the purity requirements of the final product.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions at Chloromethyl Centers

The two chloromethyl (-CH₂Cl) groups on the molecule are primary benzylic halides. The carbon-chlorine bond is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed via either an Sₙ1 (unimolecular nucleophilic substitution) or Sₙ2 (bimolecular nucleophilic substitution) mechanism, or a borderline mechanism, depending on the reaction conditions. The stability of the potential benzylic carbocation intermediate makes the Sₙ1 pathway more accessible than for typical primary alkyl halides.

Kinetic Studies and Reaction Rate Determination

Sₙ2 Pathway: In a typical Sₙ2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile, leading to second-order kinetics (Rate = k[Substrate][Nucleophile]). This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents.

Sₙ1 Pathway: The Sₙ1 mechanism involves the formation of a carbocation intermediate in the rate-determining step. Consequently, the reaction follows first-order kinetics, where the rate depends only on the substrate concentration (Rate = k[Substrate]). This pathway is favored in polar protic solvents with weaker nucleophiles.

For benzyl (B1604629) chlorides, a smooth transition between Sₙ1 and Sₙ2 mechanisms is often observed as reaction conditions change. osti.gov Given the presence of two reactive sites, kinetic analysis would also consider the rates of the first and second substitution, with the second substitution likely being slower due to electronic or steric changes from the first.

Influence of Solvent Polarity and Nucleophile Structure

The choice of solvent and the nature of the nucleophile are critical in determining the mechanism and rate of substitution at the chloromethyl centers.

Solvent Effects:

Polar Protic Solvents (e.g., water, ethanol, methanol) are capable of hydrogen bonding and effectively solvate both the leaving group (chloride ion) and the carbocation intermediate. This stabilization of the intermediate strongly favors the Sₙ1 pathway. libretexts.org

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF) possess large dipole moments but lack acidic protons. They solvate cations well but are less effective at solvating anions (the nucleophile). This leaves the nucleophile "naked" and more reactive, thus accelerating Sₙ2 reactions. youtube.com

Nucleophile Effects:

Strong Nucleophiles (e.g., I⁻, RS⁻, CN⁻, R₃N) favor the Sₙ2 mechanism, as the reaction rate is directly dependent on the nucleophile's ability to attack the electrophilic carbon. pw.live

Weak Nucleophiles (e.g., H₂O, ROH) favor the Sₙ1 mechanism, as they are not strong enough to initiate a concerted attack but can readily react with the carbocation intermediate once it is formed. libretexts.org

Nucleophile Basicity: Generally, for a series of nucleophiles with the same attacking atom, stronger basicity correlates with higher nucleophilicity. For instance, the reactivity order with benzyl chloride is often HO⁻ > CH₃O⁻ > PhO⁻ > CH₃COO⁻. gauthmath.com

The following table illustrates the expected qualitative effect of solvent and nucleophile choice on the substitution rate for a typical benzylic chloride like the chloromethyl groups in the target molecule.

| Nucleophile | Solvent Type | Favored Mechanism | Expected Relative Rate |

|---|---|---|---|

| Strong (e.g., CN⁻) | Polar Aprotic (e.g., DMSO) | Sₙ2 | Fast |

| Strong (e.g., CN⁻) | Polar Protic (e.g., Ethanol) | Sₙ2/Borderline | Moderate |

| Weak (e.g., H₂O) | Polar Protic (e.g., H₂O/Acetone) | Sₙ1 | Slow |

| Weak (e.g., H₂O) | Polar Aprotic (e.g., DMSO) | Sₙ1 (very slow) | Very Slow |

Formation of Benzylic Derivatives and Their Research Implications

The high reactivity of the chloromethyl groups makes 1,5-dichloro-2,4-bis(chloromethyl)benzene a valuable intermediate for synthesizing a wide range of benzylic derivatives. By selecting the appropriate nucleophile, various functional groups can be introduced. chemistrysteps.com

Ethers: Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) yields bis(alkoxymethyl) or bis(aryloxymethyl) derivatives.

Esters: Reaction with carboxylate salts (RCOO⁻) produces bis(acyloxymethyl) compounds.

Nitriles: Substitution with cyanide (CN⁻) gives a dinitrile, which can be further hydrolyzed to a dicarboxylic acid.

Amines: Reaction with ammonia (B1221849) or primary/secondary amines can lead to the corresponding benzylic amines.

Thiols and Thioethers: Reaction with thiols or thiolates (RS⁻) produces thioethers.

These derivatives have significant research implications as building blocks or monomers. The two reactive sites allow for the creation of cross-linked polymers or the synthesis of larger, rigid molecular scaffolds and ligands for coordination chemistry. For example, similar bis(chloromethyl)benzene derivatives are key precursors in the synthesis of polymers like poly(p-phenylene vinylene) (PPV), which has applications in materials science. jlu.edu.cn

Electrophilic Aromatic Substitution Dynamics on the Dichlorinated Benzene (B151609) Ring

The benzene ring of this compound has only one available hydrogen atom for substitution, located at the C6 position. The feasibility and rate of an electrophilic aromatic substitution at this position are determined by the cumulative directive and activating/deactivating effects of the four existing substituents.

Directive Effects of Chloro and Chloromethyl Substituents

The regioselectivity of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the ring.

Chloro Groups (-Cl): Halogens are deactivating yet ortho, para-directing. They are electron-withdrawing through the inductive effect (-I effect) due to their high electronegativity, which deactivates the ring toward electrophilic attack. However, they are electron-donating through resonance (+R effect) via their lone pairs, which directs incoming electrophiles to the ortho and para positions. quora.comaakash.ac.in In this molecule, the chloro groups are at positions 1 and 5.

Chloromethyl Groups (-CH₂Cl): The chloromethyl group's effect is more complex. While the chlorine atom is inductively withdrawing, the methylene (B1212753) group can donate electron density to the ring via hyperconjugation. Studies suggest that for the -CH₂Cl group, the weak electron-donating effect of hyperconjugation outweighs the inductive effect, making it a weak activator and an ortho, para-director. stackexchange.com The chloromethyl groups are at positions 2 and 4.

For an electrophilic attack at the C6 position, the directive effects align favorably. The C6 position is ortho to the chloro group at C5 and para to the chloro group at C1. It is also ortho to the chloromethyl group at C2 and meta to the chloromethyl group at C4. The combined ortho, para-directing influence of three of the four substituents (Cl at C1, -CH₂Cl at C2, and Cl at C5) strongly favors substitution at this sole remaining site. However, the deactivating nature of the two chloro groups will make the ring less reactive than benzene itself, requiring relatively strong reaction conditions.

Investigation of Reaction Intermediates

The generally accepted mechanism for electrophilic aromatic substitution involves the formation of a cationic intermediate known as an arenium ion, or sigma (σ) complex. wikipedia.org This intermediate is formed when the electrophile attacks the π-system of the aromatic ring, disrupting its aromaticity. The stability of this intermediate is key to the reaction's feasibility.

For an attack at the C6 position of this compound, the positive charge in the resulting arenium ion can be delocalized across the ring through resonance. The resonance structures show the positive charge appearing on carbons C1, C3, and C5. The stability of this intermediate is influenced by the substituents:

The electron-donating chloromethyl group at C2 can help stabilize the positive charge when it is on the adjacent C1 and C3 atoms.

The electron-withdrawing chloro groups at C1 and C5 will destabilize the positive charge when it resides on those same carbons.

Despite the destabilizing influence of the chloro groups, the formation of the arenium ion is the proposed pathway. In a subsequent fast step, a base removes the proton from the C6 carbon, restoring the aromaticity of the ring and yielding the final product. csbsju.edu

It is worth noting that some recent computational and experimental studies have challenged the paradigm that arenium ions are obligatory intermediates in all electrophilic aromatic substitutions. Alternative pathways, such as concerted one-stage routes or addition-elimination mechanisms, may compete or be favored under certain conditions, particularly in nonpolar solvents. nih.govnih.govresearchgate.net

Oxidation and Reduction Pathways

The oxidation and reduction of this compound target the benzylic chloromethyl groups, offering pathways to synthesize a variety of derivatives such as aldehydes, carboxylic acids, and fully reduced methyl groups.

The chloromethyl groups of this compound can be selectively oxidized to form corresponding carbonyl compounds. The choice of oxidizing agent and reaction conditions determines the final product, allowing for conversion to either aldehydes or carboxylic acids.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in an alkaline medium, are known to oxidize benzylic halides directly to the corresponding carboxylic acids. wikipedia.orgsciencemadness.org For this compound, this reaction would be expected to yield 4,6-dichloroisophthalic acid. Another powerful oxidant, hydrogen peroxide (H₂O₂), can also be used in the presence of catalysts like sodium tungstate (B81510) (Na₂WO₄) to achieve this transformation under organic solvent-free conditions. acs.org

Milder and more selective oxidation methods can convert benzylic halides into aldehydes. nih.gov Reagents such as pyridine (B92270) N-oxide in the presence of silver oxide have been shown to effectively oxidize benzylic chlorides to aldehydes under mild conditions. nih.gov Another approach involves using ionic liquids like 1-butyl-3-methyl imidazolium (B1220033) periodate, which can facilitate the oxidation of benzylic halides to their corresponding carbonyl compounds. asianpubs.org

Table 1: Representative Oxidation Reactions of Benzylic Chlorides

| Oxidizing Agent | Typical Product | Reference |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Benzoic Acid | wikipedia.orgsciencemadness.org |

| Hydrogen Peroxide (H₂O₂) / Na₂WO₄ | Benzoic Acid | acs.org |

| Pyridine N-oxide / Silver Oxide | Aldehyde | nih.gov |

This table is generated based on the reactivity of general benzylic chlorides and is illustrative of the expected transformations for this compound.

Reductive dehalogenation of the chloromethyl groups in this compound involves the cleavage of the carbon-chlorine bond. This can be achieved through various methods, including electrochemical reduction, catalytic processes, and metal-free systems.

Electrochemical studies on benzyl chloride show that reduction can proceed through a concerted direct electron transfer, which cleaves the C-Cl bond to yield a benzyl radical as the primary intermediate. acs.org This radical can then undergo further reactions, such as dimerization to form bibenzyl derivatives or abstraction of a hydrogen atom. acs.orgchemrxiv.org

Catalytic systems have also been developed for this transformation. A cooperative approach using zirconocene (B1252598) and photoredox catalysis can promote C-Cl bond cleavage under mild conditions, leading to the formation of benzyl radicals that subsequently undergo homocoupling. chemrxiv.org Another strategy involves a metal-free system using phosphorous acid (H₃PO₃) and iodine (I₂), which has been shown to successfully dehalogenate various benzyl chlorides and bromides to their corresponding toluenes. rsc.org In strong superacid systems, benzyl chlorides can undergo a direct reduction to form toluenes, a reaction that involves hydride abstraction. acs.org

Radical Reactions and Radical Initiated Transformations

The benzylic C-H bonds of the precursor molecule, 1,5-dichloro-2,4-dimethylbenzene (B3049481), and the C-Cl bonds of this compound itself are susceptible to homolytic cleavage, making them active participants in radical reactions.

Free radical chlorination is a primary industrial method for producing benzylic chlorides from the corresponding toluenes or xylenes. mdpi.comgoogle.com The synthesis of this compound from 1,5-dichloro-2,4-dimethylbenzene proceeds via a free-radical chain mechanism, typically initiated by UV light.

The mechanism involves three key stages:

Initiation: UV radiation causes the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•).

Propagation: A chlorine radical abstracts a hydrogen atom from one of the methyl groups on the xylene ring, forming a stable benzylic radical and a molecule of hydrogen chloride (HCl). This benzylic radical then reacts with another Cl₂ molecule to form the chloromethyl product and a new chlorine radical, which continues the chain reaction.

Termination: The reaction is terminated when two radicals combine. This can involve two chlorine radicals forming Cl₂, a chlorine radical and a benzylic radical forming the product, or two benzylic radicals combining to form a dimer.

Selectivity is a key aspect of this process. Radical chlorination preferentially occurs at the benzylic position over the aromatic ring, especially when conducted in the absence of Lewis acid catalysts and with UV initiation. sciencemadness.org However, over-chlorination can occur, leading to the formation of dichloromethyl and trichloromethyl groups. google.com

The two chloromethyl groups in this compound make it an excellent candidate to act as a bifunctional initiator in controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.comkpi.ua ATRP allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.com

In an ATRP process, the benzylic chloride acts as the initiator. The mechanism is based on a reversible redox process catalyzed by a transition metal complex, typically copper(I) with a nitrogen-based ligand (e.g., bipyridine). kpi.ua

The key steps are:

Activation: The initiator (R-Cl, in this case, the chloromethyl group) reacts with the copper(I) catalyst complex. The chlorine atom is transferred to the copper complex, oxidizing it to copper(II) and generating a carbon-centered radical (R•).

Propagation: The generated radical adds to a monomer molecule (e.g., styrene (B11656) or methyl methacrylate), initiating polymer chain growth.

Deactivation: The growing polymer radical can be reversibly deactivated by reacting with the copper(II) complex, reforming the dormant halogen-terminated polymer chain and the copper(I) catalyst.

This rapid and reversible activation/deactivation equilibrium keeps the concentration of active radicals very low, which suppresses termination reactions and allows for controlled ("living") chain growth. kpi.ua Because this compound possesses two initiating sites, it can be used to grow polymer chains in two directions simultaneously, leading to the formation of linear polymers that can subsequently be cross-linked.

Table 2: Typical Components in an ATRP Reaction Using a Benzylic Chloride Initiator

| Component | Example | Function | Reference |

|---|---|---|---|

| Initiator | This compound | Source of initial radical, determines number of polymer chains | kpi.ua |

| Monomer | Styrene, Methyl Methacrylate (MMA) | Building block of the polymer chain | kpi.ua |

| Catalyst | Copper(I) Bromide (CuBr) | Activates the dormant initiator/polymer chain | kpi.ua |

| Ligand | 2,2'-Bipyridine (bipy) | Solubilizes and tunes the reactivity of the copper catalyst | kpi.ua |

| Solvent | Toluene, Anisole | Dissolves reactants and polymer | - |

Derivatization and Functionalization Strategies

Synthesis of Novel Mono- and Bis-Functionalized Analogues

The two chloromethyl groups on the benzene (B151609) ring can undergo reaction either simultaneously or sequentially, allowing for the synthesis of both bis- and mono-functionalized derivatives. The choice of reaction conditions, stoichiometry, and the nature of the nucleophile are critical in directing the outcome of these transformations.

The conversion of the chloromethyl groups to hydroxyl or alkoxy groups represents a fundamental functionalization pathway.

Benzyl (B1604629) Alcohols: The synthesis of the corresponding benzyl alcohols can be achieved through hydrolysis of the chloromethyl groups. A common method involves a two-stage reaction to prevent the formation of ether by-products. Initially, the benzyl chloride is reacted with a water-soluble salt of an organic acid, such as sodium acetate, often in the presence of a phase transfer catalyst, to form a benzyl ester intermediate. This ester is then hydrolyzed using a strong base to yield the desired benzyl alcohol with high purity and yield. google.com For instance, 2,4-dichlorobenzyl alcohol has been successfully synthesized from 2,4-dichlorobenzyl chloride using this two-step approach. google.com

Ethers: Ether derivatives can be prepared by reacting 1,5-dichloro-2,4-bis(chloromethyl)benzene with alcohols or alkoxides. The Williamson ether synthesis provides a classic route for this transformation. For example, the synthesis of benzyl chloromethyl ether is achieved by reacting benzyl alcohol with paraformaldehyde and anhydrous hydrogen chloride. orgsyn.org While this method creates a chloromethyl ether, similar principles of reacting an alcohol with the benzylic chloride can be applied. The reaction conditions must be carefully controlled to favor either mono- or bis-ether formation.

Table 1: Synthesis of Representative Benzyl Alcohols and Ethers from Analogous Benzyl Chlorides This table presents data from reactions with similar starting materials to illustrate potential synthetic routes.

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2,4-Dichlorobenzyl chloride | 1) Glacial acetic acid, NaOH(aq), Tetrabutylammonium iodide; 2) NaOH(aq) | 2,4-Dichlorobenzyl alcohol | 95.0% | google.com |

| 4-(Chloromethyl)benzoic acid | Borane-THF, Methanol | 4-(Chloromethyl)benzyl alcohol | 96% | chemicalbook.com |

| Benzyl alcohol | Paraformaldehyde, Anhydrous HCl | Benzyl chloromethyl ether | Nearly Pure | orgsyn.org |

The introduction of nitrogen-containing functionalities is a key strategy for creating compounds with potential applications in materials science and medicinal chemistry.

Amines: Primary, secondary, or tertiary amines can be synthesized by the nucleophilic substitution of the chloride atoms with ammonia (B1221849) or the corresponding amines. libretexts.org However, direct alkylation of ammonia or primary amines can lead to overalkylation. Alternative methods, such as the Gabriel synthesis, which involves the alkylation of potassium phthalimide (B116566) followed by hydrolysis, provide a more controlled route to primary amines. libretexts.org Reductive amination of an aldehyde, which could be formed from the corresponding benzyl alcohol, is another effective strategy. libretexts.orgmdpi.com

Quaternary Ammonium (B1175870) Salts: The reaction of this compound with tertiary amines leads to the formation of quaternary ammonium salts. nih.gov These reactions are typically carried out in polar solvents. googleapis.com Research has shown that conducting these quaternization reactions in water or a water-containing organic solvent can significantly shorten the reaction time and improve the conversion rate. googleapis.comgoogle.com This method offers a more efficient and environmentally friendly approach to synthesizing these derivatives. google.com

Table 2: Synthesis of Representative Nitrogen-Containing Derivatives from Analogous Benzyl Halides This table presents data from reactions with similar starting materials to illustrate potential synthetic routes.

| Starting Material | Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|

| ω-(N,N-dimethylamino)-α,α-diphenyl olefin | ClCH₂I | Quaternary Ammonium Salt | 85% | nih.gov |

| 4-Chlorobenzyl chloride | 4-Cyanopyridine, Tetrahydrofuran, Water | Quaternary Pyridinium Salt | 95% | google.com |

| 1,3-bis[(4-formylphenyl)methyl]benzene | Dialkylamine, then NaBH₄ | Tertiary Amine | Not specified | mdpi.com |

The synthesis of sulfur-containing analogues opens avenues to compounds with unique electronic and coordination properties.

Thiols: The preparation of the corresponding dithiols can be achieved by reacting this compound with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. Careful control of the reaction conditions is necessary to avoid the formation of thioether by-products.

Thioethers: Thioethers (sulfides) are readily synthesized by reacting the bis(chloromethyl)benzene with thiols or thiolates. This reaction, an analogue of the Williamson ether synthesis, is a robust method for forming carbon-sulfur bonds. researchgate.net Thiol-free methods have also been developed, for instance, using a combination of a multicomponent reaction and lipase-catalyzed hydrolysis to generate β-ketosulfides. beilstein-journals.org Another approach involves the DABCO-catalyzed 1,6-conjugate addition of organosulfur reagents to p-quinone methides to produce diarylmethyl thioethers. nih.gov

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a powerful tool for building molecular complexity. The bifunctional nature of this compound makes it an excellent candidate for such reactions. For example, it could serve as a dielectrophile in reactions with various nucleophiles, leading to the formation of macrocycles or polymeric structures in a single step. A metal-free multicomponent protocol has been successfully used to synthesize imidazo[1,2-a]pyridine-derived thioethers, demonstrating the potential of MCRs in creating complex sulfur-containing compounds. researchgate.net

Exploration of Chemoselective Transformations

The presence of two identical reactive sites in this compound raises the possibility of chemoselective transformations, allowing for the synthesis of mono-functionalized derivatives. Achieving mono-substitution requires careful control over the reaction conditions, such as using a stoichiometric amount of the nucleophile (one equivalent or less), lower reaction temperatures, and shorter reaction times. The steric hindrance provided by the two chlorine atoms on the benzene ring might also influence the reactivity of the chloromethyl groups, potentially aiding in selective mono-functionalization. The ability to isolate mono-substituted intermediates opens up pathways for the synthesis of unsymmetrical bis-functionalized derivatives by subsequent reaction of the remaining chloromethyl group with a different nucleophile.

Polymerization Studies and Macro Molecular Architectures

Monomer Behavior in Condensation and Addition Polymerizations

1,5-dichloro-2,4-bis(chloromethyl)benzene serves as a key building block in the synthesis of several advanced polymer systems. Its reactivity is primarily centered around the two chloromethyl groups, which can undergo substitution reactions to form new covalent bonds, extending the polymer chain.

Hypercrosslinked polymers (HCPs) are a class of amorphous porous organic polymers characterized by high surface areas and extensive crosslinking. nih.gov The synthesis of HCPs often involves Friedel-Crafts alkylation reactions, where chloromethylated aromatic compounds act as monomers and external crosslinkers. beilstein-journals.org While direct studies on this compound are not extensively detailed in the provided search results, its structural similarity to other commonly used monomers like p-dichloroxylene (p-DCX) and 4,4′-bis(chloromethyl)-1,1′-biphenyl (BCMBP) allows for a strong inference of its behavior.

These polymers are synthesized through a self-condensation reaction catalyzed by a Lewis acid, such as iron(III) chloride (FeCl₃). The reaction proceeds via an electrophilic substitution mechanism, where the chloromethyl groups react with the aromatic rings of other monomer units, creating a rigid, three-dimensional network. This process results in materials with significant microporosity and mesoporosity. rsc.org A solvent-free mechanochemical approach has also been demonstrated as a greener alternative to conventional solvent-based methods for producing HCPs with high surface areas. beilstein-journals.org The properties of the resulting HCPs, such as surface area and pore volume, can be tailored by adjusting the reaction conditions and the choice of monomers.

Table 1: Illustrative Examples of HCPs from Analogous Monomers

| Monomer/Crosslinker | Catalyst | Solvent | BET Surface Area (m²/g) | Application |

| Polystyrene / Dichloroxylene | SnCl₄ | Dichloroethane | 600–1000 | Synthesis |

| 4,4′-bis(chloromethyl)-1,1′-biphenyl | FeCl₃ | Dichloroethane | Up to 1970 | CO₂ Adsorption |

| p-Dichloroxylene | FeCl₃ | Dichloroethane | ~1300 | Contaminant Retention |

This table presents data for HCPs synthesized from monomers structurally related to this compound to illustrate typical properties.

Poly(p-phenylene vinylene) (PPV) and its derivatives are important conjugated polymers known for their electroluminescent properties. davidlu.net One of the synthetic routes to PPV involves a dehydrohalogenation step. Compounds like 1,4-bis(chloromethyl)benzene (B146612) and its derivatives are crucial intermediates in these syntheses. jlu.edu.cn

The polymerization typically proceeds through a precursor route. For instance, the reaction of a bis(chloromethyl)benzene with a base can lead to the formation of a soluble precursor polymer. Subsequent thermal elimination of HCl (dehydrohalogenation) from this precursor yields the conjugated PPV structure. The presence of substituents on the benzene (B151609) ring, such as the chloro groups in this compound, is expected to influence the electronic properties and solubility of the resulting PPV analog. researchgate.net The synthesis of soluble PPV derivatives is often a key objective, as it facilitates the processing of these materials into thin films for electronic devices. jlu.edu.cn

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. A study on the synthesis of a photocrosslinkable hyperbranched polyester (B1180765) (HBPE) utilized 1,4-bis(chloromethyl)benzene as a monomer, reacting with 1,3,5-benzenetricarboxylic acid in the presence of a base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net This polycondensation reaction yields a soluble HBPE.

Given its structural similarities, this compound can be expected to undergo a similar polymerization to form HBPEs. The reaction would involve the nucleophilic substitution of the chlorine atoms in the chloromethyl groups by the carboxylate groups of a multifunctional carboxylic acid. The resulting hyperbranched structure would possess numerous terminal groups that could be further functionalized. In the cited study, the terminal groups were reacted with methacrylic acid to introduce photopolymerizable moieties. researchgate.net

Table 2: Synthesis of a Hyperbranched Polyester with an Analogous Monomer

| Monomers | Base | Resulting Polymer | Further Functionalization |

| 1,4-bis(chloromethyl)benzene, 1,3,5-benzenetricarboxylic acid | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Soluble Hyperbranched Polyester (HBPE) | Reaction with methacrylic acid to yield HBPE-MA |

This table is based on the synthesis using 1,4-bis(chloromethyl)benzene as an analog to illustrate the potential polymerization behavior of this compound.

Crosslinking Agent in Polymer Networks

The difunctional nature of this compound makes it an effective crosslinking agent, capable of connecting linear polymer chains to form a three-dimensional network.

Polyionic liquids (PILs) are a class of polyelectrolytes that combine the properties of ionic liquids with the mechanical stability of polymers. 1,4-bis(chloromethyl)benzene has been used as a crosslinking agent to prepare a poly(vinyl-benzyl-imidazolium) chloride adsorbent. jlu.edu.cn In this synthesis, a linear poly(1-vinylimidazole) is first synthesized and then crosslinked via a quaternization reaction with the bis(chloromethyl)benzene in dimethylformamide (DMF). jlu.edu.cn

This process results in a beige, fluffy fine powder with mesoporous characteristics. jlu.edu.cn The crosslinking imparts thermal stability and insolubility to the polymer, which are crucial for its application as an adsorbent. The use of this compound as a crosslinker in a similar reaction would be expected to yield a PIL with potentially different physical and chemical properties due to the presence of the chloro substituents on the benzene ring.

Polymer gels and resins are crosslinked polymer networks that are swollen in a solvent. The synthesis of such materials often involves the suspension polymerization of a monomer, a crosslinking agent, and a porogen (a solvent that helps to create a porous structure). While specific examples using this compound are not available in the provided search results, its role as a crosslinker is analogous to that of divinylbenzene (B73037) in the synthesis of styrene-divinylbenzene resins. soton.ac.ukresearchgate.net

In a typical synthesis, this compound could be copolymerized with a suitable monomer. The chloromethyl groups would react to form crosslinks between the growing polymer chains, leading to the formation of insoluble, infusible beads. The porosity and swelling properties of the resulting resin could be controlled by adjusting the amount of the crosslinking agent and the type and amount of porogen used during the polymerization. researchgate.net These resins can find applications in areas such as chromatography, solid-phase synthesis, and as supports for catalysts.

Research on "this compound" and its Polymerization Remains Undocumented in Publicly Available Literature

Despite a comprehensive search of scientific databases and patent literature, no specific research articles or detailed studies focusing on the polymerization of the chemical compound this compound were found. This scarcity of information prevents the creation of a detailed, scientifically accurate article on its polymerization behavior and the properties of its derived polymers as requested.

While the polymerization of related isomers, such as 1,4-bis(chloromethyl)benzene, is a well-documented field leading to the formation of various polymers, this information cannot be extrapolated to this compound without specific experimental evidence. The substitution pattern on the benzene ring significantly influences the reactivity of the chloromethyl groups and the resulting polymer architecture and properties.

General principles of polycondensation or other polymerization reactions involving chloromethylated aromatic compounds would theoretically apply. Such reactions typically involve nucleophilic substitution at the chloromethyl group. However, without specific studies on this compound, any discussion on suitable catalysts, reaction kinetics, control over polymer microstructure, or the structure-property relationships of the resulting polymers would be purely speculative.

The absence of dedicated research on the polymerization of this specific monomer suggests that it may not have been identified as a compound of significant interest for polymer synthesis to date, or that such research is not available in the public domain.

Therefore, the following sections of the requested article outline cannot be populated with factual and scientifically accurate information pertaining solely to this compound:

Structure-Property Relationships in Derived Polymers

Further research would be required to be initiated by synthesizing this compound and subsequently studying its polymerization behavior to generate the data necessary for a comprehensive analysis.

Advanced Materials Science Applications Derived from Research on 1,5 Dichloro 2,4 Bis Chloromethyl Benzene

Porous Materials and Adsorbents for Gas Storage and Separation Technologies

A thorough search of publicly available scientific literature and patent databases did not yield any specific studies or applications of 1,5-Dichloro-2,4-bis(chloromethyl)benzene in the development of porous materials and adsorbents for gas storage and separation technologies. While related compounds such as other bis(chloromethyl)benzene isomers are utilized as cross-linking agents to create porous polymer networks, no research has been found that specifically employs the 1,5-dichloro-2,4-bis(chloromethyl) isomer for these purposes.

Polymeric Supports in Catalysis and Separation Science

Investigations into the use of this compound for creating polymeric supports in catalysis and separation science have not been reported in the available scientific literature. The reactivity of the chloromethyl groups suggests potential for this compound to act as a building block or cross-linker for functional polymers. However, no specific examples or research findings detailing its use in the synthesis of catalytic or separation-focused polymeric supports could be identified.

Electrochemical Materials Research (e.g., Anode Materials for Energy Storage)

There is currently no available research in the public domain that explores the use of this compound in the field of electrochemical materials, including its potential application as an anode material for energy storage. The search for polymers derived from this specific compound for electrochemical applications also did not yield any relevant results.

Exploration in High-Performance Coatings and Resins

No specific research or patents were found that describe the use of this compound in the formulation or synthesis of high-performance coatings and resins. While chloromethylated aromatic compounds can be precursors for epoxy resins and other coating materials, there is no specific mention of the 1,5-dichloro-2,4-bis(chloromethyl) isomer in this context in the reviewed literature.

Potential in Advanced Composites and Functional Textiles

A comprehensive review of scientific and patent literature did not reveal any studies or applications of this compound in the field of advanced composites and functional textiles. While chlorinated aromatic compounds can be used as flame retardants or as monomers in specialty polymers for textiles, no such applications have been documented specifically for this compound. lining.com

Spectroscopic and Advanced Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Analysis

For 1,5-Dichloro-2,4-bis(chloromethyl)benzene , ¹H NMR spectroscopy would be expected to show distinct signals for the aromatic and chloromethyl protons. Due to the molecule's symmetry, the two aromatic protons would be chemically equivalent, as would the four protons of the two chloromethyl groups. This would likely result in two singlets in the ¹H NMR spectrum. The chemical shift of the aromatic proton would be influenced by the electron-withdrawing effects of the chlorine and chloromethyl substituents. The protons of the chloromethyl groups would appear at a characteristic downfield region.

Similarly, a ¹³C NMR spectrum would provide information on the number of unique carbon environments. For this compound, one would anticipate four distinct signals: one for the two equivalent aromatic carbons bearing the chloromethyl groups, one for the two equivalent aromatic carbons bearing the chlorine atoms, one for the two equivalent aromatic carbons bearing hydrogen, and one for the two equivalent carbons of the chloromethyl groups.

However, a detailed search of chemical literature and spectral databases did not yield any experimental or reliably predicted ¹H or ¹³C NMR data specifically for This compound .

2D NMR Techniques for Connectivity and Stereochemical Analysis

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the structural assignments. A COSY spectrum would show correlations between coupled protons, although for this specific molecule with expected singlets, it would primarily confirm the absence of proton-proton coupling. An HSQC spectrum would establish the connectivity between the protons and their directly attached carbon atoms.

Further 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) could confirm the connectivity between the chloromethyl groups and the benzene (B151609) ring by showing correlations between the chloromethyl protons and the aromatic carbons over two or three bonds.

As with 1D NMR, no specific 2D NMR data for This compound could be located.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing its vibrational modes. For This compound , the IR and Raman spectra would be expected to show characteristic absorption bands for:

C-H stretching of the aromatic ring.

C-H stretching and bending of the chloromethyl groups.

C=C stretching within the aromatic ring.

C-Cl stretching from both the ring-substituted chlorines and the chloromethyl groups.

Aromatic substitution patterns , which give rise to characteristic bands in the fingerprint region.

Despite the utility of these techniques, no experimental IR or Raman spectra for This compound are available in the searched databases.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of This compound . This would allow for the confirmation of its elemental formula (C₈H₆Cl₄). The isotopic pattern of the molecular ion peak would be characteristic, showing multiple peaks due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

No specific HRMS data for this compound has been found in the available literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It would be the method of choice for determining the purity of a sample of This compound and for identifying any potential impurities or isomers. The mass spectrum obtained from the GC-MS analysis would provide a fragmentation pattern that is a fingerprint for the compound. Expected fragmentation would involve the loss of chlorine atoms, chloromethyl radicals, and potentially rearrangements of the aromatic ring.

A search for a GC-MS analysis of This compound did not yield any specific results, including retention times or mass fragmentation patterns.

Despite a comprehensive search of available scientific databases, single-crystal X-ray diffraction data for this compound is not publicly available. As a result, a detailed analysis of its solid-state structure, including crystallographic parameters and molecular geometry, cannot be provided at this time.

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

For this compound, such a study would reveal the precise conformation of the molecule in the solid state, including the orientation of the chloromethyl groups relative to the benzene ring and the two chlorine substituents. Furthermore, it would elucidate the nature of the intermolecular forces, such as halogen bonding or van der Waals interactions, that govern the packing of the molecules in the crystal lattice.

Without experimental crystallographic data, any discussion of the solid-state structure of this compound would be purely speculative and fall outside the scope of this scientifically rigorous article. Researchers interested in the solid-state properties of this compound are encouraged to pursue single-crystal X-ray diffraction studies to contribute this fundamental data to the scientific literature.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

No published studies on the quantum chemical calculations for the electronic structure and molecular geometry of 1,5-Dichloro-2,4-bis(chloromethyl)benzene were found.

Density Functional Theory (DFT) Studies

There are no available DFT studies that specifically investigate this compound.

Ab Initio Methods for Energy Profiles and Conformation

No ab initio calculations detailing the energy profiles or conformational analysis of this compound have been reported in the searched literature.

Reaction Pathway Modeling and Transition State Analysis

Information regarding reaction pathway modeling and transition state analysis for this specific compound is not available.

Prediction of Spectroscopic Properties through Computational Methods

There are no computational predictions of the spectroscopic properties (such as IR, Raman, or NMR spectra) for this compound.

Molecular Dynamics Simulations for Intermolecular Interactions

No molecular dynamics simulation studies have been published that focus on the intermolecular interactions of this compound.

Environmental Chemistry and Transformation Pathways

Photochemical Degradation Studies

Photochemical degradation involves the breakdown of a chemical compound by light. For a substance like 1,5-dichloro-2,4-bis(chloromethyl)benzene, this would likely involve the absorption of ultraviolet (UV) radiation from sunlight, leading to the cleavage of its chemical bonds.

Mechanisms of Photolysis and Product Identification

The photolysis of chlorinated aromatic compounds can proceed through several mechanisms. Homolytic cleavage of the carbon-chlorine bonds on the benzene (B151609) ring or the chloromethyl groups could occur, generating radical species. These highly reactive radicals would then participate in a cascade of secondary reactions with other molecules in the environment, such as water and oxygen. Potential degradation products could include dichlorinated benzaldehydes, benzoic acids, and simpler, smaller chlorinated or non-chlorinated organic molecules. Identifying these products would require sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry.

Biotic and Abiotic Transformation in Environmental Matrices

In soil and water, chemical compounds can be transformed through both biological (biotic) and non-biological (abiotic) processes.

Microbial Degradation Pathways

Microorganisms, such as bacteria and fungi, can play a significant role in the breakdown of organic pollutants. The degradation of chlorinated benzenes can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. Aerobic pathways often involve the enzymatic introduction of oxygen atoms into the aromatic ring, leading to ring cleavage and eventual mineralization to carbon dioxide and water. Anaerobic degradation typically proceeds through reductive dechlorination, where chlorine atoms are sequentially removed and replaced with hydrogen atoms. The specific microbial consortia capable of degrading this compound and the specific enzymatic pathways have not been documented.

Hydrolytic Stability Investigations

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The chloromethyl groups (-CH2Cl) in this compound are potentially susceptible to hydrolysis, which would replace the chlorine atoms with hydroxyl groups (-OH), forming the corresponding diol. The rate of this reaction would be dependent on environmental factors such as pH and temperature. Investigations into its hydrolytic stability would determine its persistence in aqueous environments in the absence of light or microbial activity.

Mobility and Persistence in Environmental Compartments

The mobility of a chemical in the environment refers to its ability to move between different environmental compartments (air, water, soil, and biota). This is largely governed by its physical-chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). The persistence of a compound is a measure of how long it remains in the environment before being broken down.

Persistent and mobile substances are of particular concern as they can be transported over long distances and may contaminate water resources. nih.govd-nb.info Without experimental data on its degradation rates and partitioning behavior, the environmental mobility and persistence of this compound cannot be definitively assessed.

Formation of Related Chlorinated By-products

The degradation and transformation of this compound in the environment can lead to the formation of various chlorinated by-products. For instance, incomplete degradation could result in the formation of other chlorinated aromatic compounds. scispace.com During water treatment processes that use chlorination, the reaction of chlorine with this compound could potentially form disinfection by-products (DBPs), such as trihalomethanes and haloacetic acids, which are of human health concern. nih.govnih.gov However, specific studies identifying the chlorinated by-products resulting from the transformation of this compound have not been found.

Future Research Directions and Emerging Applications

Exploration of Asymmetric Synthesis and Chiral Derivatives

The symmetrical nature of 1,5-Dichloro-2,4-bis(chloromethyl)benzene, with its two reactive chloromethyl groups, presents a theoretical platform for the synthesis of chiral derivatives. Future research could potentially explore the stereoselective modification of these groups. Methodologies could involve the use of chiral catalysts or auxiliaries to introduce chirality, leading to the formation of C2-symmetric molecules. Such derivatives would be of interest in asymmetric catalysis and materials science. However, no literature currently exists on the asymmetric synthesis or the creation of chiral derivatives from this specific precursor.

Integration into Supramolecular Chemistry and Self-Assembly Processes

The rigid benzene (B151609) core and the reactive chloromethyl groups of this compound could theoretically serve as a building block, or "tecton," in supramolecular chemistry. Future studies might investigate its use in constructing complex, self-assembling systems. By replacing the chlorine atoms with functional groups capable of forming non-covalent interactions (e.g., hydrogen bonds, halogen bonds, or metal coordination), researchers could explore the formation of novel supramolecular polymers, cages, or networks. At present, no studies have been published detailing the integration of this compound into self-assembly processes.

Application in Catalysis as Ligands or Precursors

The two chloromethyl groups on the benzene ring are potential anchor points for synthesizing multidentate ligands for catalysis. By reacting this compound with phosphines, amines, or other coordinating moieties, novel pincer-type or bidentate ligands could be created. These ligands could then be complexed with transition metals to form catalysts for various organic transformations. The electronic effects of the two chlorine atoms on the aromatic ring could also modulate the catalytic activity of such complexes. This remains a speculative area, as no research has been reported on its use in catalysis.

Development of Novel Sensor Technologies

The structure of this compound could be functionalized to create chemosensors. For instance, the chloromethyl groups could be converted into receptor sites for specific analytes (ions or neutral molecules). Upon binding of the target analyte, a measurable change in a physical property, such as fluorescence or color, could be induced. The dichlorinated benzene core could be further modified with chromophores or fluorophores to facilitate signal transduction. This application is purely hypothetical, with no existing research to support it for this compound.

Interdisciplinary Research with Materials Science and Engineering

In materials science, bifunctional molecules like this compound are often used as cross-linkers or monomers in polymer synthesis. Its rigid structure and thermal stability could potentially be exploited to create high-performance polymers, such as microporous organic polymers or polyarylene ethers, with specific thermal or mechanical properties. The presence of chlorine atoms might also impart flame-retardant properties. This is a potential avenue for future interdisciplinary research, but as of now, no such work has been documented for this specific isomer.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1,5-Dichloro-2,4-bis(chloromethyl)benzene, and how do reaction parameters influence yield?

Answer:

The compound is typically synthesized via Friedel-Crafts alkylation or halogenation of toluene derivatives. Key parameters include:

- Catalyst choice : Lewis acids like FeCl₃ or AlCl₃ are critical for directing substituents to the meta and para positions .

- Temperature control : Reactions at 40–60°C minimize side products (e.g., over-chlorination) .

- Purification : Column chromatography with hexane/ethyl acetate (9:1) effectively isolates the product, confirmed by TLC .

Yield optimization requires balancing stoichiometry (excess chloromethylating agents) and reaction time (12–24 hrs) to avoid decomposition .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–7.5 ppm) and chloromethyl groups (δ 4.5–4.8 ppm). DEPT-135 confirms CH₂Cl groups .

- Mass spectrometry (EI-MS) : Molecular ion peaks at m/z 266 (M⁺) with fragmentation patterns matching chlorine loss (e.g., m/z 231 [M-Cl]⁺) .

- FT-IR : C-Cl stretches appear at 650–750 cm⁻¹; aromatic C-H stretches at 3000–3100 cm⁻¹ .

Cross-referencing with PubChem or EPA DSSTox databases ensures accuracy .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?

Answer:

A 2³ factorial design evaluates three factors: temperature (X₁), catalyst concentration (X₂), and reaction time (X₃).

- Levels : X₁ (40°C, 60°C), X₂ (1.2 eq, 1.5 eq), X₃ (12 hrs, 18 hrs).

- Response variables : Yield (%) and purity (HPLC).

Statistical tools (ANOVA) identify interactions; e.g., high X₂ and X₃ may increase yield but reduce purity due to side reactions .

Example outcome : Optimal conditions: X₁=50°C, X₂=1.3 eq, X₃=15 hrs, yielding 78% purity .

Advanced: How to address contradictions in solvent-dependent reactivity studies of this compound?

Answer:

Contradictions (e.g., nucleophilic substitution rates in polar vs. nonpolar solvents) require:

- Controlled replication : Repeat experiments with standardized solvent purity (HPLC-grade) and moisture control (Schlenk techniques) .

- Computational modeling : DFT calculations (Gaussian 09) predict solvent effects on transition states. For example, DMSO stabilizes intermediates via hydrogen bonding, accelerating reactions .

- Meta-analysis : Compare data across studies using shared frameworks (e.g., Kamlet-Taft solvent parameters) to isolate solvent polarity effects .

Basic: What safety protocols are essential when handling this compound in lab settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis/purification .

- Storage : In amber glass vials under inert gas (N₂/Ar) at 4°C to prevent hydrolysis .

- Waste disposal : Neutralize with 10% NaOH before incineration to avoid releasing HCl gas .

Advanced: How can mechanistic studies elucidate the electrophilic substitution pathways of this compound?

Answer:

- Isotopic labeling : Introduce ¹³C at chloromethyl groups to track regioselectivity via NMR .

- Kinetic studies : Monitor reaction progress (UV-Vis) under varying Brønsted acidities to identify rate-determining steps .

- Cross-coupling experiments : React with Grignard reagents (e.g., MeMgBr) to map substituent effects on aromatic ring reactivity .

Basic: What are the documented applications of this compound in organic synthesis?

Answer:

- Pharmaceutical intermediates : Used in synthesizing antitumor agents via Suzuki-Miyaura coupling .

- Polymer chemistry : Serves as a crosslinking agent in flame-retardant polymers due to high chlorine content .

- Ligand synthesis : Functionalized to create polydentate ligands for transition-metal catalysis .

Advanced: How to validate the biological activity of derivatives of this compound against resistant bacterial strains?

Answer:

- In-vitro assays : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus (ATCC 25923) in Mueller-Hinton broth .

- Structure-activity relationship (SAR) : Modify chloromethyl groups to hydroxyl or amine derivatives; assess cytotoxicity (MTT assay) on HEK-293 cells .

- Molecular docking : AutoDock Vina predicts binding affinity to bacterial penicillin-binding proteins (PBPs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.